molecular formula C17H24N2O5 B1607112 m-(Propionamido)anilinodiethyl diacetate CAS No. 24311-37-3

m-(Propionamido)anilinodiethyl diacetate

Cat. No.: B1607112
CAS No.: 24311-37-3
M. Wt: 336.4 g/mol
InChI Key: VFMLUXFDWFQZNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-(Propionamido)anilinodiethyl diacetate typically involves the reaction of m-(propionamido)aniline with diethylamine and acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

m-(propionamido)aniline+diethylamine+acetic anhydridem-(Propionamido)anilinodiethyl diacetate\text{m-(propionamido)aniline} + \text{diethylamine} + \text{acetic anhydride} \rightarrow \text{this compound} m-(propionamido)aniline+diethylamine+acetic anhydride→m-(Propionamido)anilinodiethyl diacetate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield. After the reaction, the product is purified using techniques such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

m-(Propionamido)anilinodiethyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

m-(Propionamido)anilinodiethyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of m-(Propionamido)anilinodiethyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, where the compound can influence cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-(3-(bis(2-(acetyloxy)ethyl)amino)phenyl)-
  • N,N-Diacetoxyethyl-3-propionylaminoaniline
  • {[3-(propanoylamino)phenyl]imino}diethane-2,1-diyl diacetate

Uniqueness

m-(Propionamido)anilinodiethyl diacetate is unique due to its specific structural features and chemical properties. Its ability to undergo various chemical reactions and its solubility in organic solvents make it a versatile compound in both research and industrial applications. Compared to similar compounds, it offers distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-(propanoylamino)anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-4-17(22)18-15-6-5-7-16(12-15)19(8-10-23-13(2)20)9-11-24-14(3)21/h5-7,12H,4,8-11H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMLUXFDWFQZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N(CCOC(=O)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066978
Record name Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24311-37-3
Record name N-[3-[Bis[2-(acetyloxy)ethyl]amino]phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24311-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(3-(bis(2-(acetyloxy)ethyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024311373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-
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Record name Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(propionamido)anilinodiethyl diacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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